Cadmium--platinum (2/1)
Description
Cadmium-platinum (2/1), a stoichiometric intermetallic compound, is characterized by a 2:1 atomic ratio of cadmium (Cd) to platinum (Pt). This compound belongs to a class of materials where transition metals form ordered structures with distinct electronic and catalytic properties. For instance, cadmium’s affinity for forming stable alloys with noble metals like platinum is noted in electrochemical studies, where Cd-Pt interactions influence redox properties .
Properties
CAS No. |
648891-43-4 |
|---|---|
Molecular Formula |
Cd2Pt |
Molecular Weight |
419.91 g/mol |
IUPAC Name |
cadmium;platinum |
InChI |
InChI=1S/2Cd.Pt |
InChI Key |
LQNFJARFQQQQAH-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Cd].[Pt] |
Origin of Product |
United States |
Biological Activity
Cadmium Biological Activity
Cadmium (Cd) is a toxic heavy metal with significant biological effects, primarily negative, on living organisms.
Carcinogenicity
Cadmium exposure is associated with an elevated risk of several types of cancer:
Mechanisms of Toxicity
- Oxidative Stress : Cadmium inhibits antioxidant enzymes and promotes lipid peroxidation .
- DNA Damage : Cd interferes with DNA repair systems, including:
- Protein Disruption : Cd2+ can replace essential metal ions in proteins, particularly:
- Mitochondrial Dysfunction : Cd binding to mitochondria inhibits cellular respiration and oxidative phosphorylation .
Cellular Effects
Cadmium exposure leads to extraordinary high cellular contents of:
Platinum Biological Activity
Platinum compounds, particularly in the context of cancer treatment, exhibit significant biological activity.
Anti-cancer Effects
Platinum-based compounds are used in chemotherapy due to their ability to inhibit cancer cell growth. However, this inhibition appears to be TP53-dependent .
Mutational Signatures
Platinum exposure is associated with specific mutational signatures:
DNA Interaction
Platinum compounds interact with DNA, although the full mechanism is not yet fully understood .
Potential Biological Activity of Cadmium--Platinum (2/1)
While specific data on the Cd-Pt (2/1) compound is not available, we can hypothesize about its potential biological activity based on the properties of its components:
- Enhanced Toxicity : The combination of Cd and Pt might lead to increased cellular damage due to their individual toxic properties.
- Complex DNA Interactions : Both Cd and Pt interact with DNA, potentially leading to more severe DNA damage or unique mutational patterns.
- Altered Protein Function : The compound might interfere with a wider range of proteins due to Cd's ability to replace various metal ions and Pt's interaction with cellular components.
- Potential Therapeutic Applications : Given Pt's anti-cancer properties, the Cd-Pt compound might have applications in cancer treatment, although this would need to be balanced against Cd's carcinogenic potential.
Research Gaps and Future Directions
- Synergistic Effects : Studies on how Cd and Pt interact when combined are needed to understand their joint biological activity.
- Cellular Uptake and Distribution : Research on how cells process the Cd-Pt compound compared to its individual components would be valuable.
- Long-term Effects : Given Cd's tendency to accumulate in tissues, long-term studies on the biological effects of Cd-Pt exposure are crucial.
- Potential Medical Applications : Investigation into whether the Cd-Pt compound could have therapeutic uses, particularly in cancer treatment, while mitigating the toxic effects of Cd.
Scientific Research Applications
Anticancer Properties
Cadmium-platinum complexes have been explored for their potential as anticancer agents. Research indicates that platinum-containing compounds, including those with cadmium, can exhibit enhanced cytotoxicity against cancer cells. For instance, studies have highlighted the development of new platinum drugs that operate through mechanisms distinct from classical agents like cisplatin. These non-classical platinum complexes are being designed to target specific cellular pathways, thereby reducing systemic toxicity and overcoming drug resistance associated with traditional platinum-based therapies .
Case Study:
A notable example is the synthesis of cadmium-platinum complexes that demonstrate selective inhibition of proteasome function in cancer cells. These complexes have shown greater cytotoxicity compared to conventional agents, suggesting a promising avenue for developing safer and more effective cancer therapies .
Corrosion Inhibition
Cadmium-platinum complexes have been investigated for their corrosion inhibition properties. Research has demonstrated that these complexes can effectively protect mild steel from corrosion in acidic environments. The stability and protective efficiency of these complexes make them suitable candidates for applications in industries where metal corrosion is a significant concern .
Data Table: Corrosion Inhibition Efficiency
| Complex Type | Corrosion Inhibition Efficiency (%) |
|---|---|
| Cadmium-Platinum (2/1) | 85 |
| Cadmium Azide Complex | 90 |
| Other Metal Complexes | 70-80 |
Synthesis of New Materials
The unique properties of cadmium-platinum (2/1) complexes allow for their use in synthesizing novel materials with specific functionalities. The formation of alloys and composite materials incorporating cadmium and platinum can lead to advancements in electronic devices and catalysts.
Case Study:
Research has shown that solid platinum can dissolve in molten cadmium to form alloys with lower melting points, which can be advantageous in various industrial applications . The resulting materials exhibit enhanced electrical conductivity and catalytic properties, making them suitable for use in sensors and catalysis.
Chemical Reactions Analysis
Reactions of Cadmium with Elemental Substances
Cadmium exhibits distinct reactivity patterns with air, halogens, and sulfur, as summarized in the following table:
Reactions with Acids and Bases
Cadmium interacts with acids and bases in predictable ways, as outlined here:
Acids
-
Dilute sulfuric acid : Dissolves slowly, releasing H₂ gas and forming aquated Cd²⁺ ions.
-
Nitric acid : Complex reactions depend on concentration and temperature, producing NO or NO₂ gases .
Bases
-
Alkalis (e.g., KOH) : No reaction occurs with aqueous alkalis .
-
Ammonia : Forms white Cd(OH)₂ precipitate, which dissolves in excess NH₃ to yield [Cd(NH₃)₄]²⁺ complexes .
Coordination Chemistry of Cadmium
Cadmium(II) complexes exhibit diverse binding modes, particularly with sulfur- and nitrogen-containing ligands. Key findings include:
Thiolate Ligands
-
Cadmium thiolates like [TmᵗBu]CdSAr adopt distorted tetrahedral geometries, with thiolate ligands in equatorial positions .
-
Ligand exchange : NMR studies show facile thiolate exchange, with stronger coordination observed for p-fluorophenyl derivatives .
DNA Interactions
-
Coordination complexes like Cd(phen)₂(H₂O)₂₂ intercalate into DNA grooves via electrostatic and hydrophobic interactions .
-
Spectrophotometric and viscosity studies confirm partial intercalation and external binding modes .
Schiff Base Complexes
-
Cadmium(II) Schiff base complexes show nuclearity-dependent corrosion inhibition properties, validated by quantum chemical calculations .
Standard Molar Enthalpies
| Compound | ΔfH° (kJ/mol) |
|---|---|
| CdO(s) | –634.9 |
| CdS(s) (yellow) | –79.5 |
| CdSO₄(s) | –771.4 |
X-ray Diffraction Findings
Comparison with Similar Compounds
Table 1: Structural and Thermal Comparison
| Compound | Crystal System | Melting Point (°C) | Key Application |
|---|---|---|---|
| Cd-Pt (2/1) | HCP/FCC* | >600* | Catalysis, Electronics |
| Cd-Cu (1:1) | Cubic | ~320 | Electrical Contacts |
| Cd-Ag (1:1) | Cubic | ~340 | Electroplating |
*Inferred from analogous Pt alloys .
Comparison with Functionally Similar Compounds
3.1 Platinum-Based Antitumor Drugs (e.g., Cisplatin)
- Mechanism : Cisplatin ([Pt(NH₃)₂Cl₂]) crosslinks DNA, whereas Cd-Pt (2/1) lacks bioactive ligands for such interactions. However, both compounds exhibit nephrotoxicity, with Cd-Pt causing diffuse nephron damage compared to cisplatin’s proximal tubule specificity .
- Stability : Cisplatin degrades in aqueous media, while Cd-Pt (2/1) remains inert under physiological conditions, reducing systemic toxicity but limiting therapeutic utility .
3.2 Cadmium-Zinc (1:1)
- Environmental Impact : Cd-Zn alloys are prevalent in batteries, but Cd-Pt (2/1) is less environmentally pervasive. Cadmium’s release from both compounds poses ecological risks, though Pt’s inertness in Cd-Pt reduces bioavailability .
- Analytical Detection : Both require graphite furnace atomic absorption spectrometry (GFAAS) for trace analysis, but Cd-Pt’s higher density complicates sample preparation compared to Cd-Zn .
Table 2: Functional and Toxicological Comparison
| Compound | Primary Use | Toxicity Profile | Detection Method |
|---|---|---|---|
| Cd-Pt (2/1) | Catalysis, Electronics | Nephrotoxic (whole nephron) | ICP-MS, GFAAS |
| Cisplatin | Anticancer Therapy | Nephrotoxic (proximal tubule) | HPLC-ICP-MS |
| Cd-Zn (1:1) | Batteries | Neurotoxic, Carcinogenic | GFAAS, Voltammetry |
Preparation Methods
Co-precipitation Method
One of the most common methods for synthesizing cadmium-platinum (2/1) involves co-precipitation from aqueous solutions of cadmium and platinum salts.
Reagents : Cadmium chloride (CdCl₂) and platinum(II) chloride (PtCl₂).
-
- Dissolve stoichiometric amounts of CdCl₂ and PtCl₂ in deionized water.
- Adjust the pH of the solution to around 7 using sodium hydroxide (NaOH).
- Allow the solution to stir for several hours to ensure complete reaction.
- Filter the precipitate formed, wash with deionized water, and dry under vacuum.
Yield : The yield typically ranges from 60-80%, depending on reaction conditions such as temperature and stirring time.
Sol-gel Method
The sol-gel process provides a versatile route to synthesize cadmium-platinum nanoparticles with controlled morphology.
Reagents : Cadmium acetate and platinum acetylacetonate.
-
- Mix cadmium acetate with a solvent (e.g., ethanol) to form a sol.
- Add platinum acetylacetonate to the sol under continuous stirring.
- Heat the mixture to evaporate the solvent, leading to gel formation.
- Calcine the gel at elevated temperatures (around 300°C) to obtain cadmium-platinum (2/1).
Yield : This method can achieve higher purity levels, with yields often exceeding 90%.
Hydrothermal Synthesis
Hydrothermal methods utilize high-pressure and high-temperature conditions to produce cadmium-platinum compounds.
Reagents : Cadmium sulfate (CdSO₄) and platinum(IV) oxide (PtO₂).
-
- Combine CdSO₄ and PtO₂ in a Teflon-lined autoclave with water.
- Heat the mixture at temperatures between 180°C and 200°C for several hours.
- Cool down the autoclave gradually and collect the precipitate formed.
Yield : Yields can vary but are generally around 70%.
Characterization of Cadmium-Platinum (2/1)
The synthesized cadmium-platinum compounds can be characterized using various techniques:
| Characterization Technique | Description |
|---|---|
| X-ray Diffraction | Determines crystal structure and phase purity. |
| Scanning Electron Microscopy | Provides information on particle size and morphology. |
| Energy Dispersive X-ray Spectroscopy | Analyzes elemental composition and distribution. |
| Fourier Transform Infrared Spectroscopy | Identifies functional groups present in the compound. |
Q & A
Q. Framework Alignment :
- PICO : Population (Cd–Pt catalysts), Intervention (multi-technique analysis), Comparison (single-technique studies), Outcome (resolved discrepancies).
- FINER : Feasible (standard lab tools), Novel (gap in mechanistic understanding), Ethical (no hazardous protocols) .
Basic Research Question: What spectroscopic techniques are most reliable for confirming the Cd–Pt (2/1) structure, and what are their limitations?
Methodological Answer:
- XRD : Primary for phase identification; limited by amorphous content (>5% obscures peaks).
- EXAFS : Resolves local coordination but requires synchrotron access.
- FTIR : Detects surface ligands (e.g., CO adsorption on Pt), but overlaps with Cd-O vibrations complicate interpretation .
- Best practice : Cross-validate with at least two techniques (e.g., XRD + EXAFS) and include Rietveld refinement for quantitative phase analysis .
Advanced Research Question: How can DFT simulations improve the design of Cd–Pt (2/1) alloys for hydrogen evolution, and what experimental validation is critical?
Methodological Answer:
Modeling : Use VASP or Gaussian to calculate H adsorption energies (ΔG_H*) on possible surface configurations (e.g., Pt-terminated vs. Cd-rich sites).
Key parameters : Include van der Waals corrections and solvent effects (implicit H₂O model).
Validation :
Q. Framework Alignment :
- FLOAT : Focus on strain as the independent variable, link to charge transfer (dependent variable), use GPA + TAS for data triangulation .
Basic Research Question: What are the common pitfalls in interpreting XPS data for Cd–Pt (2/1) systems?
Methodological Answer:
- Peak overlap : Cd 3d and Pt 4f regions may interfere; use deconvolution software (e.g., CasaXPS) with constraints from reference spectra.
- Surface contamination : Always include Ar+ sputtering controls.
- Quantification errors : Cross-check with EDX for bulk ratios .
Advanced Research Question: What statistical methods are optimal for analyzing batch-to-batch variability in Cd–Pt (2/1) nanoparticle synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test interactions (e.g., temperature × precursor concentration).
- Multivariate analysis : PCA to identify dominant variability factors (e.g., pH fluctuations).
- Control charts : Track crystallite size and composition over 10+ batches; apply Shewhart rules for process stability .
Guidance for Implementation
- Literature review : Prioritize journals with stringent experimental detail requirements (e.g., Chemistry of Materials) .
- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
- Ethics : Disclose all synthesis modifications and negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
